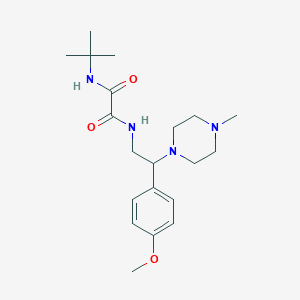

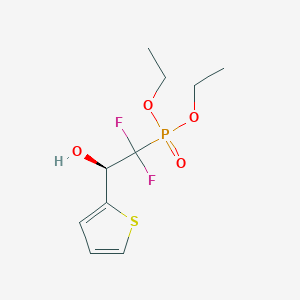

![molecular formula C24H18N2O3 B3000580 1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892420-02-9](/img/structure/B3000580.png)

1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” is a derivative of benzofuran [3,2-D]pyrimidine . Benzofuran [3,2-d]pyrimidine derivatives have been studied for their diverse biological potential . They are considered as bioisosteres with purines and have shown promising anticancer activity .

Synthesis Analysis

The synthesis of benzofuran [3,2-D]pyrimidine derivatives involves the design and evaluation of thiosemicarbazide or its analogs . The structure-activity relationship of PARP-1 inhibitors has been summarized to design these compounds .Molecular Structure Analysis

The molecular structure of “1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” is represented by the IUPAC name benzofuro [3,2-d]pyrimidine-2,4-diol . The InChI code is 1S/C10H6N2O3/c13-9-8-7 (11-10 (14)12-9)5-3-1-2-4-6 (5)15-8/h1-4H, (H2,11,12,13,14) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran [3,2-D]pyrimidine derivatives include the reaction of 1,3-dielectrophilic component with urea derivative in the presence of K2CO3 . This reaction is achieved under reflux .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” include a molecular weight of 202.17 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Benzofuro[3,2-b]pyridine Derivatives

Field

Chemical Synthesis

Application Summary

This research focuses on the diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes .

Method of Application

An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .

Results

The reaction enables the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .

Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives

Application Summary

This research focuses on the synthesis of Benzofuro[3,2-b]indol-3-one derivatives via dearomative (3 + 2) cycloaddition of 2-Nitrobenzofurans and para-Quinamines .

Method of Application

An efficient dearomative (3 + 2) cycloaddition of para-quinamines and 2-nitrobenzofurans has been developed .

Results

This reaction proceeds smoothly under mild conditions and affords a series of benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields (up to 98%) with perfect diastereoselectivities .

Synthesis of 3-Alkyl-2-Diversity-Substituted Benzofuro[3,2-d]pyrimidin-4(3H)-One Derivatives

Application Summary

This research focuses on the synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives .

Method of Application

The synthesis involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates, which are reacted with nitrogen-oxygen-containing nucleophiles .

Results

The reaction produces the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones in good yields .

Anticancer Activity of Thiazolopyrimidine Derivatives

Field

Medicinal Chemistry

Application Summary

This research focuses on the anticancer activity of thiazolopyrimidine derivatives .

Method of Application

The novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells .

Results

One of the derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Direcciones Futuras

The future directions in the research of “1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” and its derivatives could involve the development of novel PARP-1 inhibitors . By summarizing the structure-activity relationship of PARP-1 inhibitors, more effective and selective anticancer agents could be designed .

Propiedades

IUPAC Name |

1,3-dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3/c27-23-22-21(19-13-7-8-14-20(19)29-22)25(15-17-9-3-1-4-10-17)24(28)26(23)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQMCBRECMDJPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)

![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)

![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)

![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)

![N-(furan-2-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3000510.png)

![4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B3000515.png)